Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzo[b]thiophene family. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and an ethyl ester group attached to a benzo[b]thiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-nitro-1,2-benzisothiazole with diethyl malonate in the presence of sodium ethoxide. This reaction yields the desired compound as the main product . Another method involves microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alkyl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 3-amino-5-amino-benzo[b]thiophene-2-carboxylate.
Substitution: Various substituted benzo[b]thiophenes.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.
Biological Research: It is used in the development of fluorescent sensors for the detection of metal ions such as indium and lead.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the kinase enzyme, thereby preventing its activity. This inhibition disrupts cellular signaling pathways, leading to the suppression of tumor cell growth and proliferation . In the context of fluorescent sensors, the compound interacts with metal ions through photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms, resulting in a measurable fluorescence response .
Comparison with Similar Compounds
Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:
3-amino-5-nitrobenzo[b]thiophene-2-carboxylate: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate: Contains a chlorine atom instead of a nitro group, leading to different electronic properties and reactivity.
Ethyl 3-amino-5-methylbenzo[b]thiophene-2-carboxylate: Contains a methyl group instead of a nitro group, which may influence its biological activity and chemical reactivity.
This compound stands out due to its unique combination of functional groups, which confer distinct electronic and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-2-17-11(14)10-9(12)7-5-6(13(15)16)3-4-8(7)18-10/h3-5H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNPPODVURWWBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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